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4-(Methylsulfanyl)thiophene-3-carbaldehyde
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Overview
Description
4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a methylsulfanyl group (-SCH3) at the 4-position and an aldehyde group (-CHO) at the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-(Methylsulfanyl)thiophene with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 4-(Methylsulfanyl)thiophene-3-carboxylic acid
Reduction: 4-(Methylsulfanyl)thiophene-3-methanol
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfanyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)thiophene-3-carbaldehyde
- 4-(Ethylsulfanyl)thiophene-3-carbaldehyde
- 4-(Methylsulfanyl)thiophene-2-carbaldehyde
Uniqueness
4-(Methylsulfanyl)thiophene-3-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C6H7OS and a molecular weight of 158.2 g/mol. The compound features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an aldehyde group at the 3-position. This unique structural configuration is significant for its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO4, CrO3 | 4-(Methylsulfanyl)thiophene-3-carboxylic acid |
Reduction | NaBH4, LiAlH4 | 4-(Methylsulfanyl)thiophene-3-methanol |
Substitution | Nucleophiles (halides, amines, thiols) | Various substituted thiophenes |
These synthetic pathways highlight the versatility of the compound and its potential for further functionalization in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, a study on breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The aldehyde group may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to specific receptors, modulating signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and triggering cell death mechanisms .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In another study focused on human colorectal cancer cells, treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups, suggesting that this compound could be further investigated for therapeutic applications in oncology .
Properties
Molecular Formula |
C6H6OS2 |
---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6OS2/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 |
InChI Key |
LIQJRMOUFAPWAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC=C1C=O |
Origin of Product |
United States |
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